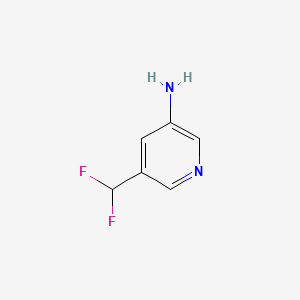

5-(Difluoromethyl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(difluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-5(9)3-10-2-4/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWPJTYUKUJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899898-94-3 | |

| Record name | 5-(difluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of 5 Difluoromethyl Pyridin 3 Amine and Its Derivatives

Electronic Effects of the Difluoromethyl Group on Pyridine (B92270) Ring Reactivity

The difluoromethyl group exerts a strong electron-withdrawing effect on the pyridine ring, primarily through induction. This significantly influences the electron density distribution within the aromatic system, thereby modulating its reactivity towards electrophilic and nucleophilic reagents.

The presence of the CF₂H group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the electron-withdrawing substituent. For 5-(difluoromethyl)pyridin-3-amine, this effect enhances the reactivity at the C2, C4, and C6 positions towards nucleophiles. Research on related fluorinated pyridines has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine's high electronegativity on SNAr reactions. acs.org

Furthermore, the electronic nature of the pyridine core generally restricts C-H functionalization to the ortho and para positions. nih.gov However, strategic modifications can enable meta-functionalization. By converting electron-deficient pyridines into activated electron-rich intermediates, such as oxazino pyridines, subsequent electrophilic reactions can lead to meta-substituted products. researchgate.net This approach allows for the direct C-H difluoromethylation of pyridines at the meta-position through a radical process. nih.govresearchgate.netresearchgate.net The electronic properties of the substituents on the pyridine ring can also be fine-tuned to control the catalytic activity of metal complexes involving the pyridine as a ligand. For instance, electron-withdrawing groups on the pyridine ring can lead to a more electron-deficient and reactive metal center. nih.gov

Table 1: Comparison of Electronic Properties of Pyridine and Substituted Pyridines

| Compound | Key Electronic Feature | Impact on Reactivity |

| Pyridine | Lone pair on nitrogen | Susceptible to electrophilic attack at nitrogen; moderately activated for nucleophilic substitution. |

| 5-(Trifluoromethyl)pyridin-3-amine | Strong electron-withdrawing CF₃ group | Strongly deactivates the ring to electrophilic substitution; strongly activates for nucleophilic substitution. |

| This compound | Strong electron-withdrawing CF₂H group | Deactivates the ring to electrophilic substitution; activates for nucleophilic substitution. acs.orgresearchgate.net |

| 3-Aminopyridine (B143674) | Electron-donating NH₂ group | Activates the ring towards electrophilic substitution, particularly at the ortho and para positions. |

Nucleophilicity and Basicity of the Amine Moiety

The basicity and nucleophilicity of the amine group in this compound are significantly modulated by the electronic properties of the difluoromethyl-substituted pyridine ring.

Similarly, the nucleophilicity of the amine is also expected to be lower than that of 3-aminopyridine. Nucleophilicity generally correlates with basicity, though it is also highly sensitive to steric effects. masterorganicchemistry.com For a series of amines, nucleophilicity often follows the trend of basicity: NH₃ < primary amines < secondary amines. masterorganicchemistry.com The reduced electron-donating ability of the pyridine ring in this compound makes the amino group a weaker nucleophile. This has implications for reactions where the amine acts as the primary nucleophile, such as in acylation or alkylation reactions.

Table 2: Predicted and Experimental Properties Related to Basicity and Nucleophilicity

| Compound | pKa (predicted/comparative) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Comments |

| 3-Aminopyridine | ~6.0 | 1 | 2 | The amino group increases the basicity compared to pyridine. |

| This compound | < 6.0 | 1 lookchem.com | 4 lookchem.com | The CF₂H group is expected to lower the pKa relative to 3-aminopyridine due to its electron-withdrawing nature. |

| Pyridine | 5.2 | 0 | 1 | Serves as a baseline for pyridine basicity. |

Intramolecular Interactions and Conformational Analysis Relevant to Chemical Transformations

The three-dimensional structure and conformational preferences of this compound and its derivatives are influenced by intramolecular interactions, which can play a crucial role in their chemical reactivity.

A key interaction is the potential for intramolecular hydrogen bonding. The difluoromethyl group is recognized as a potential hydrogen bond donor, and the amino group also possesses N-H bonds capable of hydrogen bonding. researchgate.net Depending on the conformation, the CF₂H group could interact with the lone pair of the amino nitrogen or the pyridine nitrogen. Similarly, the amino group can engage in hydrogen bonding. These interactions can influence the rotational barrier of the C-CF₂H and C-NH₂ bonds, potentially favoring specific conformers in solution.

Conformational analysis of related fluorinated systems, such as 1,3-difluorinated alkanes, shows that the 1,3-difluoro motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. soton.ac.uk In the solid state, the conformation of substituted pyridines can be influenced by steric and electronic effects. For instance, pyridines with ortho-alkoxymethyl or ortho-acyl groups tend to adopt conformations that minimize electrostatic repulsion. acs.org For this compound, the repulsion between the fluorine atoms of the CF₂H group and the adjacent hydrogen atoms on the ring (at C4 and C6) will influence the preferred rotational conformation of the difluoromethyl group. These conformational preferences can impact the accessibility of different sites on the molecule for chemical reactions.

General Chemical Transformation Pathways

Derivatives of this compound can undergo a variety of chemical transformations, leveraging the reactivity of the pyridine ring and the amino group.

Oxidation: The amino group of aminopyridines can be a site for oxidation, although the pyridine ring itself is relatively resistant to oxidation. The oxidation of aminopyridines can be complex, and the heteroaromatic 2-aminopyridine (B139424) moiety is noted to have a reduced oxidation potential compared to aniline, making it a safer alternative in drug design. nih.gov Reactions of 4-aminopyridine (B3432731) with halogens like ICl and Br₂ can lead to charge-transfer complexes or more complex bromination-dimerization processes. acs.org The pyridine nitrogen can be oxidized to a pyridine N-oxide, which in turn can be used to facilitate further reactions, such as the synthesis of 2-aminopyridines. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions. For instance, pyridine and its derivatives can be reduced by samarium diiodide in the presence of water. clockss.org In the case of aminopyridines, this reduction can sometimes be accompanied by the elimination of the amino group. clockss.org A scalable synthesis for the related 4-(difluoromethyl)pyridin-2-amine (B599231) utilizes zinc in acetic acid for the reduction of a precursor to form the final aminopyridine product. acs.org

Substitution: The amino group of this compound can undergo typical amine reactions such as acylation and alkylation. Given its reduced nucleophilicity, these reactions may require more forcing conditions or specific catalysts.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings.

Suzuki Coupling: If this compound is first converted to a halopyridine derivative (e.g., by diazotization followed by halogenation), it can participate in Suzuki cross-coupling reactions with various boronic acids or their esters to form C-C bonds. researchgate.netresearchgate.netnih.gov Ligand-free Suzuki reactions of 2-halogenated pyridines have been developed, though they can sometimes exhibit low reactivity. researchgate.net Nickel catalysts have also been employed for Suzuki-Miyaura cross-coupling of chloropyridines, although α-halo-N-heterocycles can sometimes inhibit the catalyst. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. nih.govwikipedia.orgyoutube.com A halo-substituted derivative of 5-(difluoromethyl)pyridine could be coupled with various primary or secondary amines to introduce new substituents. organic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of aryl and heteroaryl halides. wikipedia.orgorganic-chemistry.org

Table 3: Common Chemical Transformations

| Transformation | Reagents/Conditions | Product Type | Notes |

| Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide | Oxidation of the pyridine nitrogen. |

| Reduction | SmI₂/H₂O; Zn/AcOH | Piperidine derivative | Reduction of the aromatic ring. clockss.orgacs.org |

| Suzuki Coupling | Pd catalyst, base, Arylboronic acid | Aryl-substituted pyridine | Requires prior conversion to a halopyridine. researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Pd catalyst, base, Amine | Di- or tri-substituted aminopyridine | Requires prior conversion to a halopyridine. nih.govwikipedia.org |

Medicinal Chemistry and Biological Activity Research

Role as a Privileged Scaffold in Contemporary Drug Design

The pyridine (B92270) nitrogen and the amino group provide key hydrogen bonding donor and acceptor sites, which are fundamental for anchoring the molecule within the active site of enzymes. The strategic placement of these functionalities, combined with the electronic influence of the difluoromethyl group, makes this scaffold a versatile starting point for generating libraries of compounds with diverse biological activities. Its utility is particularly evident in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) family.

Biological Target Interaction and Modulation

The primary area of research for compounds containing the 5-(difluoromethyl)pyridin-3-amine scaffold has been in the inhibition of key enzymes involved in cell signaling pathways critical for cancer cell growth and survival.

Enzyme Inhibition Profiles (e.g., Phosphoinositide 3-Kinase (PI3K), Mammalian Target of Rapamycin (mTOR), Indoleamine 2,3-Dioxygenase 1 (IDO1), Lipid Kinases)

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR):

The this compound moiety is a core component of several potent inhibitors of the PI3K/mTOR pathway. This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. The scaffold has been incorporated into advanced clinical candidates like bimiralisib (B560068) (PQR309) and other investigational drugs such as PQR530. pipzine-chem.comnih.gov

The table below summarizes the inhibitory activity of representative compounds containing the this compound scaffold against various PI3K isoforms and mTOR.

| Compound | Target | IC₅₀ (nM) | Reference |

| PQR309 (bimiralisib) | p110α | 39 | researchgate.net |

| p110β | 131 | researchgate.net | |

| p110δ | 83 | researchgate.net | |

| p110γ | 148 | researchgate.net | |

| mTOR | 87 | researchgate.net | |

| PQR530 | p110α | 21 | nih.gov |

| mTOR | 12 | nih.gov |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. p110α, β, δ, and γ are the catalytic subunits of the Class I PI3K isoforms.

Indoleamine 2,3-Dioxygenase 1 (IDO1):

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells through the catabolism of the amino acid tryptophan. nih.govnih.gov While the development of IDO1 inhibitors is an active area of cancer immunotherapy research, there is currently no specific published research directly linking the this compound scaffold to potent IDO1 inhibition. The exploration of this scaffold against IDO1 remains a potential area for future investigation.

Other Lipid Kinases:

Receptor Modulation Studies

While the primary focus of research on this compound derivatives has been on enzyme inhibition, the broader class of pyridine-containing compounds is known to interact with a variety of cell surface receptors. For example, derivatives of aminopyridines and thienopyridines have been investigated as modulators of adenosine (B11128) receptors. nih.gov However, specific studies detailing the direct modulation of receptors by this compound itself or its close analogs are not extensively reported in the current scientific literature. The potential for such interactions remains an area open to exploration.

Signaling Pathway Modulation (e.g., PI3K/mTOR Pathway)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. wikipedia.org The constitutive activation of this pathway is a hallmark of many cancers. acs.org Inhibitors built upon the this compound scaffold have demonstrated effective modulation of this pathway.

By inhibiting PI3K and/or mTOR, these compounds block the phosphorylation of downstream effector proteins. A key event is the prevention of the phosphorylation of Akt (also known as Protein Kinase B) at serine 473 and threonine 308, and the subsequent inhibition of the phosphorylation of downstream targets of mTOR, such as the ribosomal protein S6. This blockade of signaling leads to the suppression of protein synthesis, cell cycle arrest, and ultimately, the inhibition of tumor cell proliferation. The dual inhibition of both PI3K and mTOR by compounds like PQR309 and PQR530 can lead to a more comprehensive and durable shutdown of this critical cancer-promoting pathway. nih.govresearchgate.net

Therapeutic Area Investigations

The primary therapeutic area of investigation for compounds incorporating the this compound scaffold is oncology, owing to its central role in the development of PI3K/mTOR inhibitors.

Oncology Research (Anti-Cancer Activity, Tumor Cell Proliferation Inhibition)

The anti-cancer potential of inhibitors containing the this compound core has been demonstrated in a variety of preclinical models. These compounds have shown the ability to inhibit the proliferation of a broad range of cancer cell lines.

The table below presents the anti-proliferative activity of a representative compound, PQR309, in various human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| U-87 MG | Glioblastoma | 150 | researchgate.net |

| PC-3 | Prostate Cancer | 290 | researchgate.net |

| A549 | Lung Cancer | 1800 | researchgate.net |

| MCF-7 | Breast Cancer | 250 | researchgate.net |

| K-562 | Leukemia | 120 | researchgate.net |

GI₅₀ values represent the concentration of the compound required to inhibit the growth of tumor cells by 50%.

These findings underscore the potential of targeting the PI3K/mTOR pathway with inhibitors derived from the this compound scaffold as a therapeutic strategy in oncology. The ability of some of these compounds to cross the blood-brain barrier also makes them promising candidates for the treatment of brain tumors and central nervous system metastases. nih.govresearchgate.net

Neurological Disorders Research (e.g., Epilepsy, Tuberous Sclerosis Complex)

No specific research has been published on the effects of this compound in models of epilepsy or Tuberous Sclerosis Complex (TSC). TSC is a genetic disorder resulting from mutations in the TSC1 or TSC2 genes, leading to a range of neurological symptoms, most notably epilepsy nih.govnih.govscispace.com. While research into new therapeutic agents for these conditions is ongoing, there is no documented investigation of this compound for these indications.

Other Potential Therapeutic Areas (e.g., Anti-inflammatory, Antiviral, Anti-Alzheimer)

Currently, there are no specific studies available in the public domain that evaluate the anti-inflammatory, antiviral, or anti-Alzheimer's potential of this compound. The pyridine scaffold is present in many biologically active molecules, and researchers have investigated various pyridine and pyrimidine (B1678525) analogs for conditions like Alzheimer's disease nih.govmdpi.comsemanticscholar.orgdntb.gov.ua. A patent for different difluoromethyl-containing compounds has described their potential as BACE1 inhibitors for Alzheimer's disease google.com. However, this does not provide direct evidence for the activity of this compound.

Pharmacological Profile Enhancement through Fluorination

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The difluoromethyl group (CHF2) in this compound is of particular interest for its ability to influence these characteristics.

Fluorination significantly impacts a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes and reach its target site. nih.gov The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.

The permeability of a compound across biological membranes is closely related to its lipophilicity. nih.gov Generally, an optimal range of lipophilicity is required for good membrane permeability. While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to be retained within the membrane, hindering its passage into the cytoplasm.

Studies on various fluorinated compounds have shown that changes in lipophilicity due to fluorination correlate with changes in membrane partitioning. nih.gov For pyridine-containing molecules, the position of the fluorine-containing substituent can also influence the basicity (pKa) of the pyridine nitrogen, which in turn affects ionization at physiological pH and, consequently, lipophilicity and permeability. nih.gov

The table below illustrates the general effects that the introduction of a difluoromethyl group can have on the physicochemical properties of a parent aromatic compound, based on established principles of medicinal chemistry.

| Property | Effect of Introducing -CHF2 Group | Rationale |

| Lipophilicity (logP) | Generally increases | The CHF2 group is more lipophilic than a hydrogen atom. However, the effect is complex and can be influenced by intramolecular interactions. nih.gov |

| Aqueous Solubility | Generally decreases | An increase in lipophilicity typically leads to a decrease in solubility in aqueous media. |

| Biological Membrane Permeability | Can be enhanced | Modulating lipophilicity to an optimal range can improve the ability of the molecule to cross cell membranes. nih.govacs.org |

| Metabolic Stability | Generally increases | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can block sites of metabolism. |

| Acidity/Basicity (pKa) | Can be altered | The electron-withdrawing nature of the CHF2 group can decrease the basicity of the nearby pyridine nitrogen atom. nih.gov |

Influence on Metabolic Stability and Pharmacokinetics (e.g., Cytochrome P450 (CYP) Isoenzymes)

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The introduction of a difluoromethyl group, as seen in this compound, is a well-established strategy to enhance metabolic stability. nih.gov Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.gov

Studies on the structurally related compound, 4-aminopyridine (B3432731) (dalfampridine), have shown that its metabolism is limited, with the major metabolic pathway being hydroxylation, primarily mediated by CYP2E1. nih.gov Given the presence of the electron-withdrawing difluoromethyl group in this compound, it is plausible that the pyridine ring is less susceptible to oxidation compared to unsubstituted aminopyridines. However, the amino group could be a site for phase II conjugation reactions.

The table below summarizes findings from related compounds, which can be used to infer the potential metabolic profile of this compound.

| Compound/Analog | Key Findings | Reference |

| Piperidine (B6355638) analogues with a difluoromethyl group | Showed improved metabolic stability in rat liver microsomes compared to non-fluorinated analogues. | nih.gov |

| β-Amino and β-Hydroxy difluoromethyl ketones | Stability of these compounds was studied in rat serum and rat liver microsomes. | researchgate.net |

| 4-Aminopyridine (Dalfampridine) | Metabolism is limited; major metabolite is 3-hydroxy-4-aminopyridine, formed primarily by CYP2E1. | nih.gov |

| General Difluoromethylated Compounds | The difluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation. | nih.gov |

Interactive Data Table: Inferred Metabolic Profile of this compound

| Parameter | Predicted Influence of Difluoromethyl Group | Predicted Influence of Pyridine-3-amine Moiety | Inferred Property for this compound |

| Metabolic Stability | Increased stability due to the electron-withdrawing nature of the CHF2 group, blocking potential sites of metabolism. | The aminopyridine core may be susceptible to oxidation or conjugation. | Likely to exhibit moderate to high metabolic stability. |

| Primary Metabolic Route | N/A | Potential for hydroxylation on the pyridine ring or conjugation of the amino group. | Likely to undergo oxidation on the pyridine ring (potentially at a position other than C5) or N-acetylation/glucuronidation of the amine. |

| CYP Isoenzyme Involvement | N/A | Based on 4-aminopyridine, CYP2E1 could be involved in oxidative metabolism. | Potential for interaction with CYP2E1 and possibly other CYP isoforms. |

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.govnih.gov

The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a significant role in its ability to penetrate the BBB. The introduction of a difluoromethyl group can increase lipophilicity, which generally favors BBB penetration. nih.gov

However, the pyridine moiety in this compound introduces a basic nitrogen atom. At physiological pH, this nitrogen can be protonated, leading to a cationic species. The presence of a positive charge can significantly hinder passive diffusion across the BBB. nih.gov While no specific BBB penetration data for this compound has been reported, studies on other pyridine-containing compounds can offer some predictions. For instance, some pyridine-based compounds have shown the ability to cross the BBB, while others, particularly those that are highly charged, have poor penetration. osti.gov

The table below presents data on related compounds to help estimate the BBB penetration potential of this compound.

| Compound/Analog | Key Findings on BBB Penetration | Reference |

| Pyridinealdoxime methiodide (PAM)-type oximes | Some lipophilic derivatives showed BBB penetration in rat models. | osti.gov |

| General principles of BBB penetration | Increased lipophilicity can enhance BBB penetration, while charge can be a major hindrance. | nih.govnih.gov |

| Novel antidepressant Y36 (structure not specified but with favorable BBB penetration) | Preliminary studies confirmed favorable pharmacokinetic profiles and blood-brain barrier (BBB) penetration. | acs.org |

Interactive Data Table: Inferred Blood-Brain Barrier Penetration of this compound

| Physicochemical Property | Influence of Difluoromethyl Group | Influence of Pyridine-3-amine Moiety | Inferred BBB Penetration Potential |

| Lipophilicity (logP) | Increases lipophilicity. | The polar amine and pyridine nitrogen decrease lipophilicity. | The overall logP will be a balance of these effects and would require experimental determination for an accurate prediction. |

| Hydrogen Bonding | The CHF2 group can act as a weak hydrogen bond donor. | The amino group is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. | The presence of multiple hydrogen bonding groups may limit passive diffusion. |

| Charge at Physiological pH | N/A | The pyridine nitrogen (pKa ~5-6) and the amino group can be protonated, leading to a positive charge. | The potential for a positive charge is a significant concern for BBB penetration and may necessitate active transport mechanisms. |

Structure Activity Relationship Sar and Computational Studies

Design Principles for Optimized Bioactivity of Fluorinated Pyridine (B92270) Analogs

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa. mdpi.comnih.gov The difluoromethyl group (CHF2), in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to enhanced target engagement and improved pharmacokinetic profiles.

The design of bioactive fluorinated pyridine analogs like 5-(Difluoromethyl)pyridin-3-amine is guided by several key principles:

Modulation of Physicochemical Properties: The difluoromethyl group at the 5-position of the pyridine ring significantly impacts the electronic properties of the aromatic system. Its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, affecting its ability to form salt bridges or hydrogen bonds. This modulation is a critical consideration in designing molecules that need to interact with specific biological targets under physiological conditions.

Enhancement of Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds less susceptible to metabolic degradation by cytochrome P450 enzymes. The difluoromethyl group can block sites of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.

Conformational Control and Binding Affinity: The introduction of fluorine can induce specific conformational preferences in a molecule. These conformational constraints can pre-organize the ligand for optimal binding to its biological target, leading to an increase in binding affinity and selectivity. The difluoromethyl group can also participate in favorable orthogonal multipolar interactions with backbone amides in protein active sites.

A recent study highlighted a method for the site-selective introduction of the difluoromethyl group into pyridines, underscoring the importance of its precise placement to modulate bioactivity. uni-muenster.de This regioselective functionalization allows for the systematic exploration of the SAR of difluoromethylated pyridines. uni-muenster.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.

Three-Dimensional QSAR Methodologies (e.g., Topomer CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a powerful 3D-QSAR technique that combines the strengths of Topomer technology and CoMFA. It generates predictive models by aligning molecules based on common substructures (topomers) and then calculating steric and electrostatic fields.

While no specific Topomer CoMFA study on a series of this compound analogs has been published, the methodology would involve the following steps:

Dataset Selection: A series of analogs with varying substituents on the pyridine ring and the amine group would be synthesized and their biological activity determined.

Topomer Generation: The common pyridine core would be defined, and topomers would be generated for each molecule in the dataset.

Field Calculation: Steric and electrostatic fields would be calculated for each topomer.

Model Building and Validation: A statistical method, such as Partial Least Squares (PLS), would be used to build a QSAR model correlating the calculated fields with the observed biological activity. The model's predictive power would be rigorously validated using internal and external test sets.

The resulting contour maps from a Topomer CoMFA analysis would highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing clear guidance for the design of new, more potent inhibitors.

Molecular Interaction Analysis

Understanding how a ligand binds to its biological target at the molecular level is crucial for rational drug design. Computational techniques such as molecular docking are employed to predict the binding mode and identify key interactions between the ligand and the protein.

Binding Mode Elucidation (e.g., to Enzyme Catalytic Cores, Receptor Binding Sites)

For a hypothetical interaction of this compound with an enzyme's catalytic core, molecular docking simulations would be performed. The pyridine ring would likely position itself within a binding pocket, with the substituents oriented to maximize favorable interactions with the surrounding amino acid residues. The difluoromethyl group, due to its size and electronic properties, could occupy a specific hydrophobic pocket, while the amine group could act as a hydrogen bond donor or acceptor.

Key Residue Interactions

The predicted binding mode would reveal key interactions that contribute to the binding affinity:

Hydrogen Bonding: The amine group at the 3-position is a potential hydrogen bond donor. The pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atoms of the difluoromethyl group are generally poor hydrogen bond acceptors but can engage in weaker C-H···F-C interactions.

Hydrophobic Interactions: The pyridine ring and the difluoromethyl group can form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding site.

Halogen Bonding: While less common for fluorine, under specific geometric arrangements, the fluorine atoms could participate in halogen bonding with electron-rich atoms.

Dipole-Ionic Interactions: The polarized C-F bonds in the difluoromethyl group can lead to favorable dipole-dipole or dipole-ionic interactions with polar or charged residues in the active site.

The following table illustrates a hypothetical set of interactions for this compound within a modeled enzyme active site, based on general principles of molecular recognition.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | 3-Amine | Aspartic Acid, Glutamic Acid (side chain) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine (side chain) |

| Hydrophobic Interaction | Difluoromethyl Group | Leucine, Valine |

| Dipole-Dipole Interaction | Difluoromethyl Group | Asparagine, Glutamine (side chain) |

Computational Chemistry Methodologies

A variety of computational chemistry methodologies are employed to study fluorinated pyridine analogs and predict their properties and interactions:

Ab Initio and Density Functional Theory (DFT) Calculations: These methods are used to calculate the electronic properties, conformational energies, and reactivity of molecules from first principles. For this compound, DFT calculations can provide insights into the effects of the difluoromethyl group on the charge distribution and pKa of the pyridine ring.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding mode predicted by docking and identify important conformational changes that may occur upon ligand binding.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogs. These calculations provide a more rigorous prediction of ligand potency than simple docking scores.

These computational approaches, when used in concert with experimental data, provide a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. rjptonline.org It is widely employed to understand the binding modes and affinities of potential drug candidates with their protein targets. rjptonline.org For pyridine derivatives, docking studies have been instrumental in identifying key interactions that govern their biological activity.

In the context of this compound, molecular docking simulations would aim to identify its potential binding interactions within the active sites of various enzymes or receptors. Studies on related pyridine-containing molecules have shown that the pyridine nitrogen often acts as a hydrogen bond acceptor. The amino group at the 3-position can serve as a hydrogen bond donor, while the difluoromethyl group at the 5-position can engage in halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

For instance, docking studies on other fluorinated compounds have demonstrated that fluorine-containing moieties can significantly influence binding interactions. rjptonline.org Research on various pyridine derivatives has revealed their potential to inhibit a range of protein targets, including kinases and dihydrofolate reductase. nih.govnih.govnih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex. Lower binding energy values suggest a more stable interaction.

To illustrate, docking studies on a series of 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-l-glutamic acid against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) revealed binding energies ranging from -32.76 to -123.81 kcal/mol. nih.gov These interactions were characterized by hydrogen bonds and pi-alkyl bonds within the enzyme's active site. nih.gov Similarly, docking of pyridine derivatives against the HepG2 cancer protein has been used to predict their anticancer activity.

Table 1: Illustrative Molecular Docking Data for Pyridine and Fluorinated Derivatives Against Various Targets This table presents representative data from studies on related compounds to illustrate the application and findings of molecular docking.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified | Not specified | nih.gov |

| Pyridine-Thiazole Derivatives | HepG2 (PDB code: 4mmh) | Not specified | Not specified | |

| Fluorinated Thiazolidin-4-ones | Tyrosine Kinase (PDB ID: 1T46) | Favorable (specific values not listed) | Not specified | rjptonline.org |

| 1,3,5-Triazine Derivatives | Pf-DHFR-TS (PDB ID: 1J3I) | -32.76 to -123.81 | Arg122, Ser120, Phe58 | nih.gov |

Note: The data in this table is derived from studies on compounds structurally related to this compound and is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. mdpi.com This computational method is used to study the stability of ligand-protein complexes, conformational changes in both the ligand and the target, and the influence of the solvent environment. For a potential drug candidate like this compound, MD simulations can validate the stability of binding poses predicted by molecular docking.

MD simulations on heterocyclic compounds have been used to investigate pyrolysis processes and the stability of energetic materials. mdpi.comresearchgate.net For example, a study on polyoxymethylene dimethyl ethers (PODEn) used MD simulations to understand their decomposition pathways at high temperatures, revealing which chemical bonds were most likely to break. mdpi.com Such analysis can provide insights into the metabolic stability of a compound. In the context of drug design, MD simulations can assess how tightly a ligand remains bound to its target over a period of nanoseconds. iu.edu The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to measure the stability of the complex. A stable complex will typically show low RMSD fluctuations over the course of the simulation.

While specific MD simulation data for this compound is not available, studies on similar molecules highlight the utility of this technique. For instance, MD simulations have been used to confirm the stability of docked complexes, providing a more dynamic and realistic view of the molecular interactions than static docking alone. nih.gov These simulations can reveal the importance of water molecules in mediating ligand-protein interactions and can help refine the understanding of the structure-activity relationship.

In Silico Prediction of Biological Activity and Selectivity

In silico tools are widely used to predict the biological activity spectrum and pharmacokinetic properties of novel compounds based on their chemical structure. nih.gov These methods help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. doi.org

One common approach is the Prediction of Activity Spectra for Substances (PASS) online server, which compares a query structure against a large database of known bioactive compounds to predict a wide range of biological activities. nih.gov The results are presented as probabilities of being active (Pa) and inactive (Pi). For this compound, a PASS prediction could suggest potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial activities, which are common among pyridine derivatives. nih.gov

Another set of important in silico predictions involves ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cheminformatics tools like Molinspiration are used to calculate key molecular properties and predict bioactivity scores for targets like G-protein coupled receptors, ion channels, kinase inhibitors, and nuclear receptors. nih.gov Properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess a compound's "drug-likeness" based on frameworks like Lipinski's Rule of Five.

Studies on pyrimidine (B1678525) and pyridine derivatives have utilized these in silico methods to evaluate their potential as drug candidates. nih.govdoi.org For example, ADME predictions can indicate whether a compound is likely to have good oral bioavailability or the ability to cross the blood-brain barrier. rjptonline.org

Table 2: Predicted Physicochemical and Bioactivity Properties for a Representative Pyridine Derivative This table provides an example of the types of data generated from in silico prediction tools for a hypothetical pyridine derivative similar to this compound.

| Property / Score | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Bioactivity Scores | ||

| GPCR Ligand | > 0 | Potential to interact with G-protein coupled receptors |

| Ion Channel Modulator | -0.5 to 0.5 | Potential to modulate ion channels |

| Kinase Inhibitor | > 0 | Potential as a kinase inhibitor |

| Nuclear Receptor Ligand | -0.5 to 0.5 | Potential to interact with nuclear receptors |

Note: The values in this table are illustrative and represent typical outputs from in silico prediction software for drug-like molecules.

These computational predictions, combined with docking and dynamics simulations, provide a comprehensive profile of a compound's potential before it undergoes extensive laboratory testing.

Agrochemical Applications Research

Development of Next-Generation Crop Protection Agents

The development of next-generation crop protection agents is driven by the need for compounds with novel modes of action, improved efficacy, better selectivity, and more favorable environmental profiles. Pyridine (B92270) derivatives are a cornerstone in this research, forming the backbone of many successful insecticides, herbicides, and fungicides. nih.govgoogle.com The introduction of a pyridine ring can enhance the biological activity of a molecule. google.com The search for new pesticides often involves the modification of existing chemical scaffolds, and the pyridin-3-amine structure is a valuable starting point for the synthesis of new active ingredients. google.comacs.org

The incorporation of fluorine atoms, such as in the difluoromethyl group, is a well-established strategy in agrochemical design to enhance metabolic stability and target interaction. semanticscholar.orgresearchgate.net Over half of the pesticides introduced in the last two decades contain fluorine. semanticscholar.org Specifically, the trifluoromethyl group, a close relative of the difluoromethyl group, is present in approximately 40% of all fluorine-containing pesticides currently on the market. semanticscholar.org This highlights the importance of fluorinated pyridine compounds in the development of new crop protection solutions. The combination of the pyridine core and a difluoromethyl group in 5-(difluoromethyl)pyridin-3-amine makes it a promising candidate for inclusion in screening programs for next-generation agrochemicals.

Insecticidal Activity Studies

The pyridine moiety is a key feature in a number of important insecticide classes, including the neonicotinoids and chordotonal organ modulators. nih.gov Research into pyridine derivatives has yielded compounds with significant toxicity against various insect pests, particularly sap-feeding insects like aphids. nih.govnih.gov

A significant area of insecticide research focuses on compounds that modulate insect chordotonal organs. These mechanoreceptors are crucial for hearing, balance, and spatial orientation in insects. nih.gov Disruption of their function leads to a loss of coordination and cessation of feeding, ultimately resulting in the insect's death. nih.govnih.gov

Several insecticides with a pyridine core are known to act as chordotonal organ modulators. researchgate.net For instance, pymetrozine (B1663596), a pyridine azomethine insecticide, is known to selectively affect these organs. nih.govresearchgate.net Flonicamid (B1672840), a pyridine carboxamide, is another example of an insecticide that targets chordotonal organs. researchgate.net While flonicamid itself is a pro-insecticide, it is metabolized in the insect to 4-trifluoromethylnicotinamide (TFNA-AM), which is the active molecule that potently stimulates the chordotonal organs. researchgate.net

A newer class of insecticides, the pyridazine (B1198779) pyrazolecarboxamides (PPCs), also modulate chordotonal organs, but through a different mechanism than other known modulators like pymetrozine. nih.govresearchgate.net Dimpropyridaz, a member of this class, is a pro-insecticide that is converted to an active form that inhibits the firing of chordotonal neurons. nih.govresearchgate.net This distinct mode of action is valuable for managing insecticide resistance. researchgate.net Given that other pyridine-based compounds are active as chordotonal organ modulators, it is plausible that this compound or its derivatives could exhibit a similar mode of action.

Insecticides that target chordotonal organs are particularly effective against sap-feeding pests (Hemiptera), such as aphids and whiteflies. nih.govnih.govresearchgate.net This is a significant advantage as these pests cause substantial crop damage both by direct feeding and by transmitting plant viruses. nih.gov The pyridine-based insecticides pymetrozine and flonicamid are highly effective against these types of pests. researchgate.net

Recent research has also focused on pyridine alkylsulfone derivatives, a new class of insecticides with potent effects against several insect orders. revistacultivar.com These compounds have been shown to inhibit the vesicular acetylcholine (B1216132) transporter (VAChT), leading to a disruption of cholinergic synaptic transmission. revistacultivar.com This mode of action has demonstrated efficacy against a range of pests. The structural similarity of this compound to these active pyridine-based insecticides suggests its potential for activity against both sap-feeding and other destructive pests like those in the order Lepidoptera.

Herbicidal Activity Research

The pyridine ring is a key structural motif in a number of commercially successful herbicides. These herbicides act through various modes of action, including the inhibition of acetolactate synthase (ALS) and as microtubule assembly inhibitors. nih.govjst.go.jp For example, flazasulfuron (B46402) is a sulfonylurea herbicide containing a trifluoromethylpyridine moiety that is effective for weed control in various crops. semanticscholar.orgnih.gov Another example is pyroxsulam, an ALS-inhibiting herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov

The development of herbicides often involves the synthesis and screening of novel pyridine derivatives. Given the prevalence of the fluorinated pyridine scaffold in known herbicides, this compound represents a logical starting point for the synthesis of new potential herbicidal compounds.

Fungicidal Activity Research

The trifluoromethylpyridine moiety is also present in several important fungicides. researchgate.net Fluopicolide and fluopyram, for instance, are fungicides that contain a β-trifluoromethylpyridine group and have seen a gradual increase in use. jst.go.jp Picoxystrobin, another significant fungicide, is manufactured using an α-trifluoromethylpyridine intermediate. nih.govjst.go.jp A patent application has described pyridine compounds for use as agricultural and horticultural fungicides. google.com The fungicidal activity of these compounds underscores the potential of the fluorinated pyridine structure in developing new agents for disease control in crops. Research into derivatives of this compound could therefore yield novel fungicidal compounds.

Role of the Fluorinated Pyridine Moiety in Agrochemical Efficacy and Environmental Fate

The inclusion of a fluorinated pyridine moiety in a molecule can significantly influence its biological activity, physicochemical properties, and environmental fate. The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially leading to stronger binding to target enzymes or receptors. semanticscholar.org

The replacement of a hydrogen atom with a fluorine-containing group like difluoromethyl can also increase the metabolic stability of the compound. This can lead to longer persistence of the active ingredient in the target pest or plant, thereby enhancing its efficacy. However, this increased stability must be balanced with the need for the compound to eventually degrade in the environment to prevent long-term contamination. The decomposition of some fluorinated pyridine herbicides, such as flazasulfuron, has been studied and is influenced by the trifluoromethyl group. semanticscholar.orgnih.gov The difluoromethyl group in this compound is expected to confer similar properties, making the study of its environmental breakdown pathways a critical aspect of its development as a potential agrochemical.

Advanced Materials and Environmental Applications

Utilization in Specialty Chemicals and Advanced Materials Production

The difluoromethyl group (-CF2H) is a key pharmacophore and a functional moiety in materials science. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, influencing the conformational preferences and electronic properties of a molecule. While specific, large-scale production of specialty chemicals and advanced materials using 5-(Difluoromethyl)pyridin-3-amine is not yet widely documented in publicly available literature, its role as a valuable building block is evident.

The synthesis of complex molecules often relies on the availability of versatile intermediates. The pyridine (B92270) and amine functionalities of this compound allow for a range of chemical transformations, making it an attractive starting material for creating more elaborate structures. Research has shown that difluoromethylated pyridines are significant in the development of agrochemicals and pharmaceuticals. uni-muenster.de The introduction of the difluoromethyl group into a pyridine ring can be challenging, and methods to achieve this selectively are a subject of ongoing research. uni-muenster.de The availability of this compound provides a direct route to incorporate the difluoromethylpyridine scaffold into larger molecules, potentially leading to the discovery of new specialty chemicals with enhanced properties.

In the field of advanced materials, fluorinated compounds are integral to the production of liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. The polarity and stability endowed by the difluoromethyl group could be leveraged in the design of new materials with tailored optical or electronic properties. While direct applications of this compound in these areas are still emerging, its structural motifs are found in more complex molecules designed for such purposes.

Ligand Design for Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker. Pyridine-based ligands are extensively used in the construction of coordination polymers due to the strong coordinating ability of the pyridine nitrogen atom. mdpi.comacs.orgrsc.org

This compound presents several potential coordination sites: the pyridine nitrogen, the amine nitrogen, and potentially the fluorine atoms of the difluoromethyl group through weaker interactions. This multi-functionality makes it a candidate for designing novel coordination polymers with intricate structures and specific properties. The presence of the difluoromethyl group can influence the resulting framework's properties in several ways:

Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can modulate the electron density of the pyridine ring, affecting its coordination strength and the electronic properties of the resulting coordination polymer.

Functional Pores: If incorporated into a porous MOF, the difluoromethyl groups lining the pores could create a unique chemical environment, potentially leading to selective adsorption or catalytic properties.

While specific examples of coordination polymers built from this compound are not yet prevalent in the literature, the principles of ligand design strongly suggest its potential in this field. Research on related fluorinated pyridine ligands has demonstrated the successful creation of functional coordination polymers. mdpi.com

Chemo-Sensing Applications (e.g., Visual Sensing of Heavy Metal Ions in Aqueous Solutions)

The development of selective and sensitive chemosensors for the detection of environmental pollutants, such as heavy metal ions, is a critical area of research. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the potential for visual detection. The design of such sensors often involves a fluorophore unit and a receptor unit that selectively binds to the target analyte.

Amine-functionalized aromatic compounds are frequently employed as building blocks for chemosensors. The lone pair of electrons on the nitrogen atom can interact with metal ions, leading to a change in the electronic properties of the molecule and, consequently, a change in its fluorescence. Metal-organic frameworks functionalized with amine groups have been successfully used for the detection of heavy metal ions like Cu2+, Fe2+, and Fe3+. nih.gov

This compound possesses the necessary components to act as a chemosensor or to be incorporated into a larger sensor molecule. The pyridine and amine groups can serve as binding sites for metal ions. Upon binding, a change in the fluorescence or a color change could be observed. The difluoromethyl group could further modulate the sensitivity and selectivity of the sensor.

Although specific studies detailing the use of this compound for the visual sensing of heavy metal ions are limited, the fundamental characteristics of the molecule make it a promising candidate for further investigation in this area.

Development of Fluorinated Polymers and Coatings

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and low refractive index. researchgate.net These properties make them indispensable in a wide range of applications, from non-stick coatings and high-performance seals to advanced optical and electronic materials.

The introduction of fluorinated side chains onto a polymer backbone can significantly alter its surface properties. This compound could potentially be used as a monomer or a precursor for a monomer in the synthesis of novel fluorinated polymers. The amine group provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides.

A polymer incorporating this compound would have fluorinated side groups, which would be expected to migrate to the polymer-air interface, creating a low-energy surface. This could result in coatings with excellent water and oil repellency. Furthermore, the pyridine moiety could offer additional functionalities, such as improved adhesion to certain substrates or the ability to coordinate with metal ions for specialized applications.

The development of new fluorinated monomers is crucial for advancing polymer science and creating materials with tailored properties. While the direct polymerization of this compound has not been extensively reported, its structure suggests it is a viable candidate for the synthesis of new fluorinated polymers and coatings with potentially unique and valuable characteristics.

Emerging Trends and Future Research Perspectives

Development of Novel Synthetic Methodologies and Difluoromethylation Reagents

The introduction of the difluoromethyl (CF2H) group is a critical strategy in modern medicinal chemistry, as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. However, the synthesis of molecules like 5-(Difluoromethyl)pyridin-3-amine presents unique challenges. Future research is focused on creating more efficient, scalable, and environmentally benign synthetic routes.

Historically, the synthesis of fluorinated pyridines involved harsh conditions, such as chlorine/fluorine exchange on trichloromethylpyridines or building the pyridine (B92270) ring from a pre-fluorinated precursor. mdpi.com More recent strategies have focused on direct difluoromethylation. Innovations in this area include the development of novel difluoromethylation reagents that are more stable, safer, and exhibit broader substrate scope. ambeed.com

One major trend is the advancement of transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium and copper are being explored to facilitate the coupling of amino-pyridine precursors with reagents that can deliver the difluoromethyl group. sigmaaldrich.com Another promising avenue is the use of radical difluoromethylation. This approach often utilizes milder reaction conditions and demonstrates good functional group tolerance. alfa-chemistry.com The development of new radical precursors for the CF2H group is an active area of research.

Furthermore, photoredox catalysis is emerging as a powerful tool for difluoromethylation, offering green and efficient methods for creating C-CF2H bonds. ambeed.com The application of flow chemistry to these photochemical reactions is also being investigated to improve scalability and safety. ambeed.com

Table 1: Examples of Emerging Difluoromethylation Reagents and Methodologies

| Reagent/Methodology Class | Specific Example(s) | Key Advantages |

| Nucleophilic Reagents | (S)-difluoromethyl phenyl sulfoximine (B86345) | High stereoselectivity for creating chiral centers. ambeed.com |

| Radical Precursors | Zinc difluoromethanesulfinate (DFMS) | Enables direct difluoromethylation of heterocycles under mild conditions. alfa-chemistry.com |

| Electrophilic Reagents | Fluoroalkyl Amino Reagents (FARs) | Versatile for introducing various fluorinated groups onto heterocycles. |

| Catalytic Methods | Photoredox Catalysis | Utilizes visible light, offering a greener alternative to traditional methods. ambeed.com |

| Process Technology | Flow Photochemistry | Allows for safer and more scalable production of difluoromethylated compounds. ambeed.com |

Future work will likely focus on developing one-pot syntheses and methodologies that allow for the late-stage difluoromethylation of complex pyridine derivatives, providing rapid access to novel compound libraries for screening.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The pyridine ring is a ubiquitous feature in a vast number of commercially available drugs, highlighting its importance as a pharmacophore. nih.gov Derivatives are known to act as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other activities. nih.govresearchgate.net The introduction of a difluoromethyl group can significantly alter the biological activity profile of a parent molecule. For instance, oteseconazole, an antifungal drug, features a difluoromethyl-pyridine unit. mdpi.com

Currently, this compound is primarily utilized as an intermediate for creating more complex molecules for biological screening. lookchem.com Its future potential lies in the systematic exploration of its derivatives against a wide array of biological targets. The unique electronic properties and hydrogen-bonding capabilities of the difluoromethyl group could lead to interactions with previously unexploited binding pockets in enzymes and receptors.

Future research will likely involve high-throughput screening of libraries of compounds derived from this compound against diverse panels of cell lines and protein targets. This could uncover novel activities in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govacs.org For example, derivatives could be designed as inhibitors of kinases, proteases, or epigenetic targets, which are often implicated in these conditions.

Moreover, there is a growing interest in understanding the impact of fluorination on metabolic stability and pharmacokinetics. The difluoromethyl group can block sites of oxidative metabolism, potentially leading to drugs with improved half-lives and bioavailability. Investigating how derivatives of this compound interact with metabolic enzymes like the cytochrome P450 family will be crucial.

Table 2: Potential Biological Target Classes for this compound Derivatives

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | EGFR, VEGFR, JAK | Oncology, Inflammation acs.org |

| Proteases | HIV Protease, HCV Protease | Infectious Diseases |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Oncology, Metabolic Diseases |

| Ion Channels | Calcium Channels, Sodium Channels | Cardiovascular Diseases, Neurological Disorders |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Oncology, Neurological Disorders |

Integration of Advanced Computational and Artificial Intelligence-Driven Design Strategies

The design and discovery of new drugs and materials are being revolutionized by computational chemistry and artificial intelligence (AI). These in silico approaches can significantly accelerate the development pipeline by predicting molecular properties, identifying potential biological targets, and optimizing lead compounds.

For a molecule like this compound, computational tools can be applied at various stages. Density Functional Theory (DFT) calculations can be used to understand the molecule's electronic structure, reactivity, and how the difluoromethyl group influences the properties of the pyridine ring. nih.govresearchgate.net This information can guide the design of new synthetic reactions and predict the outcomes of chemical transformations.

In the context of drug discovery, molecular docking studies can predict how derivatives of this compound might bind to the active sites of various protein targets. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these derivatives with their biological activities, further guiding the design of more potent and selective compounds.

The rise of AI and machine learning is opening up new frontiers. AI algorithms can be trained on large datasets of chemical structures and biological activities to predict novel drug candidates or materials with desired properties. These models can explore vast chemical spaces to identify promising derivatives of this compound that might not be conceived through traditional medicinal chemistry approaches.

| Strategy | Application | Relevance to this compound |

| Molecular Docking | Predicts binding modes of a ligand to a protein target. | Prioritizing derivatives for synthesis and testing against specific biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the stability of ligand-protein complexes and the influence of the difluoromethyl group on binding. |

| Quantum Mechanics (QM) | Calculates electronic structure and properties. | Elucidating reactivity and guiding synthetic methodology development. nih.gov |

| Machine Learning/AI | Predicts properties and generates novel structures. | De novo design of novel derivatives with optimized biological or material properties. |

Expansion into New Application Domains Beyond Traditional Medicinal and Agrochemical Fields

While the primary focus for fluorinated pyridines has been in the life sciences, there is a growing interest in exploring their utility in other advanced technology sectors. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make these compounds attractive for materials science and catalysis.

For this compound, future research could explore its incorporation into novel polymers or organic electronic materials. The polarity and hydrogen-bonding capabilities of the molecule could be exploited to create materials with specific self-assembly properties. For instance, derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for metal-organic frameworks (MOFs).

In the field of catalysis, pyridine derivatives are widely used as ligands for transition metal catalysts. The electronic properties of the difluoromethyl group could be used to fine-tune the catalytic activity of metal complexes. Derivatives of this compound could be synthesized and evaluated as ligands in a variety of catalytic transformations, potentially leading to catalysts with enhanced reactivity, selectivity, or stability. acs.org

The expansion into these new domains represents a significant opportunity to unlock the full potential of this compound and its derivatives. Interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers will be key to realizing these future applications.

常见问题

Q. What are the common synthetic routes for 5-(Difluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing pyridine precursors via fluorination or nucleophilic substitution. Key approaches include:

- Hydrogenation of Nitro Precursors : Reduction of nitro groups using Pd/C catalysts in methanol (e.g., hydrogenation of 2-(difluoromethoxy)-5-nitropyridine yields 105% under optimized conditions, though this may reflect gravimetric impurities) .

- Trifluoromethylation : Copper-mediated trifluoromethylation of halopyridines, as described for analogous trifluoromethylpyridines, requires careful control of temperature (60–100°C) and stoichiometry to avoid side reactions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Nitro Reduction | Pd/C, H₂, MeOH, RT | 70–90% | Over-reduction of pyridine |

| Halogen Exchange | CuCF₃, DMF, 80°C | 50–75% | Regioselectivity control |

| Direct Fluorination | Selectfluor®, Acetonitrile | 30–60% | Competing side fluorination |

Q. How does the difluoromethyl group affect the compound’s physicochemical properties and bioavailability?

Methodological Answer: The difluoromethyl group (-CF₂H) reduces basicity of the adjacent amine via electron-withdrawing effects, enhancing lipophilicity and metabolic stability. Key impacts include:

- pKa Modulation : The amine’s pKa decreases by ~1–2 units compared to non-fluorinated analogs, improving membrane permeability .

- Conformational Effects : Fluorine’s stereoelectronic properties influence ring planarity, as observed in X-ray crystallography of related fluoropyridines, which affects protein-binding interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Resolve splitting patterns caused by CF₂H (e.g., doublet of doublets for -CF₂H at δ 4.5–5.5 ppm). Fluorine coupling constants (²JFH) confirm substitution patterns .

- HRMS : Accurately determine molecular weight (C₆H₆F₂N₂, m/z 160.12) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming synthetic accuracy .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism of -CF₂H) or solvent-dependent shifts. Strategies include:

Q. What strategies improve regioselectivity in difluoromethylation of pyridine scaffolds?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., -Bpin) to steer fluorination to the meta position .

- Metal-Mediated Coupling : Use palladium catalysts with chelating ligands (e.g., Xantphos) to favor C-5 substitution .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination at electron-deficient positions .

Q. Table 2: Regioselectivity Optimization

| Strategy | Success Rate (C-5) | Competing Products |

|---|---|---|

| Directed C-H Activation | 85–90% | Minor C-3 substitution |

| Halogen Exchange | 70–80% | Overhalogenation byproducts |

Q. How do computational models predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to kinase domains, leveraging the CF₂H group’s ability to form weak hydrogen bonds with backbone amides .

- MD Simulations : Assess conformational stability in binding pockets; fluorine’s van der Waals radius (1.47 Å) influences steric fit .

- QSAR Analysis : Correlate logP and polar surface area with cellular uptake data from fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。